Cas no 2000315-87-5 (2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid)

2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid
- F1907-4442
- 2000315-87-5
- 2-[4-(fluoromethyl)piperidin-1-yl]butanoic acid
- AKOS026708903
- 2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid
-
- インチ: 1S/C10H18FNO2/c1-2-9(10(13)14)12-5-3-8(7-11)4-6-12/h8-9H,2-7H2,1H3,(H,13,14)
- InChIKey: WVAWPXBPUNTGBP-UHFFFAOYSA-N
- ほほえんだ: FCC1CCN(C(C(=O)O)CC)CC1
計算された属性
- せいみつぶんしりょう: 203.13215698g/mol
- どういたいしつりょう: 203.13215698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 40.5Ų
2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F174551-500mg |
2-(4-(Fluoromethyl)piperidin-1-yl)butanoic Acid |
2000315-87-5 | 500mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1907-4442-0.5g |
2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |
2000315-87-5 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-4442-10g |
2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |
2000315-87-5 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | F174551-100mg |
2-(4-(Fluoromethyl)piperidin-1-yl)butanoic Acid |
2000315-87-5 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-4442-0.25g |
2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |
2000315-87-5 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-4442-5g |
2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |
2000315-87-5 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-4442-1g |
2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |
2000315-87-5 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | F174551-1g |
2-(4-(Fluoromethyl)piperidin-1-yl)butanoic Acid |
2000315-87-5 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-4442-2.5g |
2-(4-(fluoromethyl)piperidin-1-yl)butanoic acid |
2000315-87-5 | 95%+ | 2.5g |
$802.0 | 2023-09-07 |
2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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S. Ahmed Chem. Commun., 2009, 6421-6423
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7. Book reviews
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acidに関する追加情報
Professional Introduction to 2-(4-(Fluoromethyl)piperidin-1-yl)butanoic Acid (CAS No. 2000315-87-5)
2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid, identified by its CAS number 2000315-87-5, is a significant compound in the field of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a fluoromethyl group and a piperidine ring makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's structure, featuring a butanoic acid moiety linked to a piperidine ring substituted with a fluoromethyl group, suggests potential utility in the design of novel therapeutic agents. Piperidine derivatives are well-known for their role in medicinal chemistry, often serving as pharmacophores in drugs targeting central nervous system disorders, cardiovascular diseases, and infectious diseases. The incorporation of a fluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates, making this compound particularly valuable in the quest for new treatments.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases. The structural features of 2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid make it an attractive scaffold for such inhibitors. For instance, studies have shown that piperidine-based compounds can interact with specific enzymes and receptors, modulating biological pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The fluoromethyl group further enhances these interactions by improving the compound's lipophilicity and binding affinity.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their ability to improve drug efficacy and pharmacokinetic properties. Fluorine atoms can influence the electronic properties of molecules, leading to enhanced binding to biological targets. Additionally, fluorine substitution can increase metabolic stability, prolonging the half-life of drugs and improving their bioavailability. 2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid exemplifies these advantages, making it a promising candidate for further exploration in drug discovery.
Ongoing research in synthetic chemistry has led to innovative methods for constructing complex molecules like 2-(4-(Fluoromethyl)piperidin-1-yl)butanoic acid. Advances in fluorination techniques have enabled the efficient introduction of fluorine atoms into organic molecules, expanding the toolkit available to medicinal chemists. These techniques have been instrumental in developing new generations of drugs with improved therapeutic profiles. The synthesis of this compound involves multi-step reactions that showcase the latest developments in organic synthesis, highlighting its significance as a research tool.
In addition to its potential as a drug intermediate, 2-(4-(Fluoromethyl)piperidin-1-yl strong>)< strong >butanoic acid strong >has applications in materials science and chemical biology. Its unique structure allows it to serve as a building block for designing novel materials with specific properties. For example, fluorinated piperidine derivatives have been explored as components in liquid crystals and organic semiconductors due to their ability to influence molecular packing and electronic characteristics.
The compound's versatility is further demonstrated by its use in biochemical assays and probes. Researchers utilize 2-(4-(< strong >Fluoromethyl strong >)< strong >piperidin-1-yl strong >)< strong >butanoic acid strong >to study enzyme mechanisms and protein interactions. Its fluorescence properties make it an excellent tool for imaging studies, allowing researchers to visualize biological processes at the molecular level. These applications underscore the compound's importance beyond drug development, contributing to our understanding of fundamental biological processes.
The future prospects of 2-(4-(< strong >Fluoromethyl strong >)< strong >piperidin-1-yl strong >)< strong >butanoic acid strong >are promising, with ongoing research expected to uncover new applications and therapeutic uses. As computational methods improve, virtual screening techniques will be employed to identify new derivatives with enhanced properties. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications.
In conclusion, 2-(4-(< strong >Fluoromethyl strong >)< strong >piperidin-1-yl strong >)< strong >butanoic acid strong >(CAS No. 2000315-87-5) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and chemical biology. Its unique structural features make it an invaluable tool for researchers seeking to develop new drugs and understand biological processes at a molecular level. As research continues to evolve, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.
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